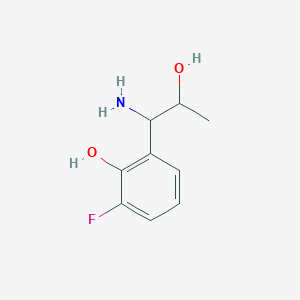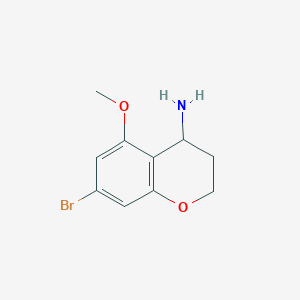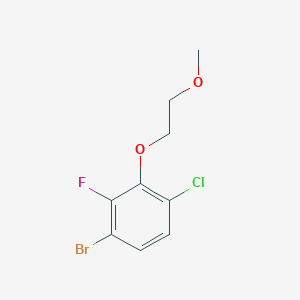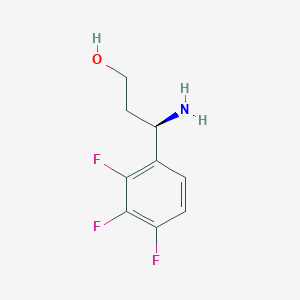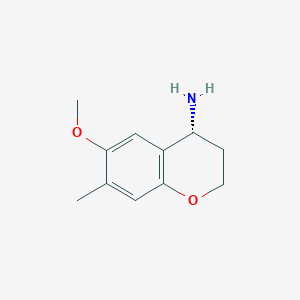
(R)-6-Methoxy-7-methylchroman-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Methoxy-7-methylchroman-4-amine is a chiral compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a methoxy group at the 6th position, a methyl group at the 7th position, and an amine group at the 4th position on the chroman ring. The ® configuration indicates the specific spatial arrangement of these groups, which can significantly influence the compound’s biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Methoxy-7-methylchroman-4-amine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenol group using reagents like methyl iodide in the presence of a base.
Introduction of the Methyl Group: The methyl group at the 7th position can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Introduction of the Amine Group: The amine group can be introduced through reductive amination of the corresponding ketone or aldehyde intermediate.
Industrial Production Methods
In an industrial setting, the production of ®-6-Methoxy-7-methylchroman-4-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
®-6-Methoxy-7-methylchroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-6-Methoxy-7-methylchroman-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-6-Methoxy-7-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors, such as neurotransmitter receptors, modulating their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, protecting cells from damage.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-7-methylchroman-4-amine: Lacks the ® configuration, which may result in different biological activities.
6-Methoxy-7-methylchroman-4-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical properties and applications.
7-Methylchroman-4-amine: Lacks the methoxy group, which can influence its reactivity and biological activity.
Uniqueness
®-6-Methoxy-7-methylchroman-4-amine is unique due to its specific ® configuration, which can significantly impact its interaction with biological targets and its overall pharmacological profile. This chiral specificity often results in enhanced potency and selectivity compared to its non-chiral or differently configured analogs.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(4R)-6-methoxy-7-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO2/c1-7-5-11-8(6-10(7)13-2)9(12)3-4-14-11/h5-6,9H,3-4,12H2,1-2H3/t9-/m1/s1 |
Clave InChI |
JCXIOPSEMHSFCS-SECBINFHSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1OC)[C@@H](CCO2)N |
SMILES canónico |
CC1=CC2=C(C=C1OC)C(CCO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


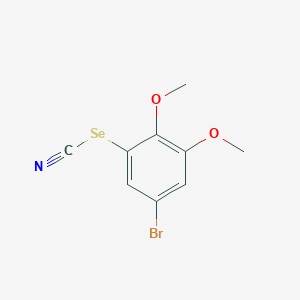
![3,7-Diaza-Bicyclo[4.2.0]Octane-3-Carboxylicacidtert-Butylester Oxalate](/img/structure/B15235670.png)


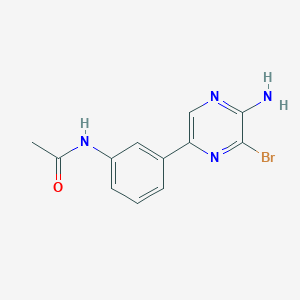
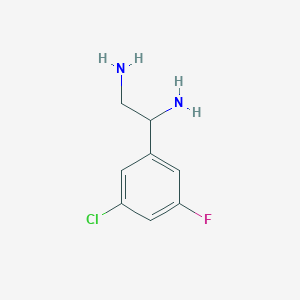

![2-Methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15235699.png)
